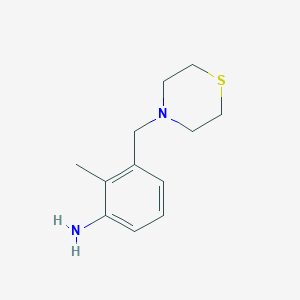
2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline
Overview
Description
2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline , also known by its IUPAC name 2-methyl-4-[(thiomorpholin-4-yl)methyl]aniline , is an organic compound with the molecular formula C₁₂H₁₈N₂S . It has a molecular weight of approximately 222.35 g/mol . The compound features a thiomorpholine ring attached to a phenylamine moiety, with a methyl group at the 2-position.
Scientific Research Applications
Environmental Toxicity and Remediation
- Embryonic Development Assay with Daphnia Magna : An assay using Daphnia magna embryos was employed to investigate the adverse effects of aniline derivatives. This study provided crucial insights into the toxicity of these compounds and the differences in sensitivity between life stages. The assay was found to be sensitive to aniline derivatives, demonstrating their potential environmental impact (Abe et al., 2001).
- Remedial Technologies for Aniline Derivatives : A comprehensive review of remedial technologies for the elimination of aniline and its derivatives from wastewater was conducted. The study indicated that Advanced Oxidation Processes (AOPs) were the most cost-effective and efficient technologies for this purpose, highlighting the environmental significance of managing these compounds (Chaturvedi & Katoch, 2020).
Biochemical Research and Drug Development
- Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinolines, a class of compounds related to aniline derivatives, have been extensively studied for various therapeutic activities. This review covers patents on therapeutic activities of these compounds, highlighting their potential in drug discovery for cancer, CNS disorders, and infectious diseases (Singh & Shah, 2017).
- Behavioral Pharmacology of Selective Antagonists : The anxiolytic and antidepressant potential of specific antagonists related to aniline derivatives was reviewed, emphasizing the utility of these compounds in the treatment of anxiety and affective disorders (Hudzik et al., 2003).
Biomolecular Detection and Sensing
- Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol (DFP), a compound structurally related to aniline derivatives, has been used to develop chemosensors for various analytes. This review highlights the high selectivity and sensitivity of DFP-based chemosensors, demonstrating the versatility of aniline derivatives in biomolecular detection (Roy, 2021).
properties
IUPAC Name |
2-methyl-3-(thiomorpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-10-11(3-2-4-12(10)13)9-14-5-7-15-8-6-14/h2-4H,5-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNZJSSCDHVCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CN2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(thiomorpholin-4-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1438665.png)
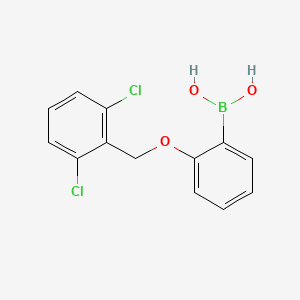
![5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene](/img/structure/B1438668.png)
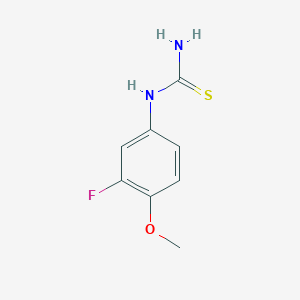
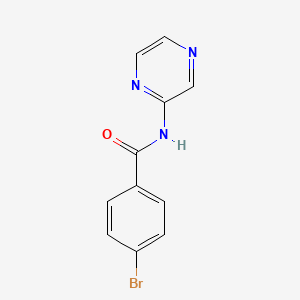
![6-[(Difluoromethyl)sulfanyl]pyridin-3-amine](/img/structure/B1438671.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide](/img/structure/B1438672.png)
![Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate](/img/structure/B1438673.png)
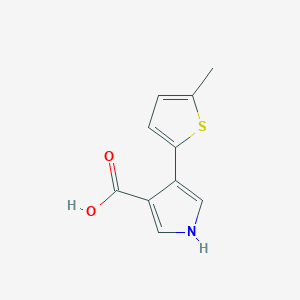
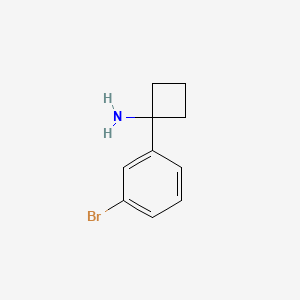
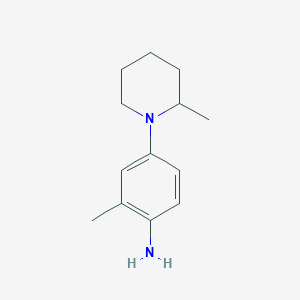
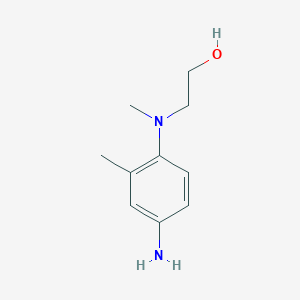
![2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid](/img/structure/B1438685.png)